Xylene cyanole FF

Description

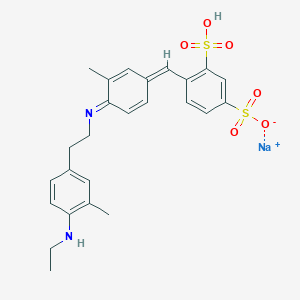

Structure

3D Structure of Parent

Properties

CAS No. |

2650-17-1 |

|---|---|

Molecular Formula |

C25H27N2NaO6S2 |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

sodium;4-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate |

InChI |

InChI=1S/C25H28N2O6S2.Na/c1-5-26-22-11-7-18(13-16(22)3)25(19-8-12-23(27-6-2)17(4)14-19)21-10-9-20(34(28,29)30)15-24(21)35(31,32)33;/h7-15,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b25-19+,27-23?; |

InChI Key |

VVLFAAMTGMGYBS-LZMHHRBESA-M |

SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

Isomeric SMILES |

CCNC1=C(C=C(C=C1)/C(=C\2/C=CC(=NCC)C(=C2)C)/C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)O)C.[Na+] |

Other CAS No. |

152444-16-1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Xylene Cyanole FF: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Xylene Cyanole FF, a synthetic dye widely utilized in molecular biology and analytical chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, its primary applications, and protocols for its use, with a focus on its role as a tracking dye in nucleic acid electrophoresis.

Core Properties of Xylene Cyanole FF

Xylene Cyanole FF (Colour Index Number 42135) is a triphenylmethane dye valued for its vibrant color and stability in various experimental conditions.[1] It is commonly supplied as a dark green crystalline powder. The fundamental physicochemical properties of Xylene Cyanole FF are summarized below.

| Property | Value | Citations |

| Molecular Weight | 538.61 g/mol | [2][3][4] |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ | [2][3][4][5] |

| CAS Number | 2650-17-1 | [2][3] |

| Appearance | Dark green crystalline powder | [6] |

| Melting Point | 295 °C (with decomposition) | [6] |

| Maximum Absorption (λmax) | 615 nm | |

| Solubility in Water | ~1 mg/mL | [4][7] |

| Common Synonyms | Acid Blue 147, Cyanol FF, XC | [3] |

Primary Application: Electrophoresis Tracking Dye

The most prevalent application of Xylene Cyanole FF is as a tracking dye in agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids.[1][2] Due to the phosphate backbone, DNA and RNA are negatively charged and will migrate toward the anode in an electric field. Xylene Cyanole FF carries a slight negative charge at a neutral or slightly basic pH, causing it to migrate in the same direction as the nucleic acids.[2][7] This allows researchers to visually monitor the progress of the electrophoresis run, preventing the samples from running off the end of the gel.[8]

The migration rate of Xylene Cyanole FF is dependent on the composition and concentration of the gel matrix, as well as the buffer system employed.[2][8] This property is crucial as it serves as a size marker, indicating the approximate location of DNA fragments of a certain size.

Migration Characteristics in Electrophoresis Gels

The apparent molecular weight of the DNA fragment with which Xylene Cyanole FF co-migrates varies significantly with the experimental setup. The following tables provide a summary of its migration behavior in different gel systems.

Table 1: Migration in Agarose Gels with Different Buffer Systems [8]

| Agarose Gel (%) | Co-migration Size in TBE Buffer (0.5x) (bp) | Co-migration Size in TAE Buffer (1x) (bp) |

| 0.5 | ~13000 | ~16700 |

| 0.6 | ~8820 | ~11600 |

| 0.7 | ~6400 | ~8500 |

| 0.8 | ~4830 | ~6500 |

| 0.9 | ~3770 | ~5140 |

| 1.0 | ~3030 | ~4160 |

| 1.2 | ~2070 | ~2890 |

| 1.5 | ~1300 | N/A |

Table 2: Migration in Polyacrylamide Gels (PAGE) [3][9]

| Gel Type | Gel Concentration (%) | Co-migration Size (bp/nt) |

| Non-denaturing Polyacrylamide | 3.5 | ~460 bp |

| 5.0 | ~260 bp | |

| 6.0 | ~140 bp | |

| 8.0 | ~160 bp | |

| 12.0 | ~70 bp | |

| 20.0 | ~45 bp | |

| Denaturing Polyacrylamide (7M Urea) | 5.0 | ~140 nucleotides |

| 6.0 | ~106 nucleotides | |

| 8.0 | ~75 nucleotides | |

| 10.0 | ~55 nucleotides | |

| 20.0 | ~28 nucleotides |

Experimental Protocols

Preparation of 6X DNA Loading Buffer

A concentrated (6X) loading buffer is typically prepared and then added to the DNA sample before loading it into the gel wells. The final concentration in the sample will be 1X. Glycerol or Ficoll is included to increase the density of the sample, ensuring it sinks to the bottom of the well.[10][11]

Reagents and Equipment:

-

Xylene Cyanole FF powder

-

Glycerol (or Ficoll 400)

-

Nuclease-free deionized water

-

15 mL screw-cap tube

-

Vortex mixer or rotator

Procedure for 10 mL of 6X Loading Buffer: [7]

-

Weigh out 25 mg of Xylene Cyanole FF and transfer it to a 15 mL tube.

-

Add 6 mL of glycerol.

-

Add nuclease-free water to a final volume of 10 mL.

-

Dissolve the contents completely by vortexing or using a tube rotator. The final composition will be 0.25% (w/v) Xylene Cyanole FF and 60% (v/v) glycerol.

-

Store the solution in 1 mL aliquots at -20°C for long-term storage or at 4°C for several weeks.[7]

Caption: Workflow for preparing 6X DNA Loading Buffer.

Agarose Gel Electrophoresis of DNA

Protocol:

-

Prepare a 1X solution of DNA loading buffer with your DNA sample. For example, mix 1 µL of 6X loading buffer with 5 µL of your DNA sample.

-

Carefully load the DNA sample mixture into the wells of a pre-cast agarose gel submerged in electrophoresis buffer (e.g., 1X TAE or 0.5X TBE).

-

Connect the electrophoresis chamber to a power supply, ensuring the electrodes are correctly oriented (DNA migrates from negative to positive).

-

Apply a constant voltage (e.g., 5-10 V/cm) and run the gel.

-

Monitor the migration of the blue Xylene Cyanole FF dye front.

-

Stop the electrophoresis when the dye front has migrated to the desired position (e.g., two-thirds down the length of the gel).

-

Visualize the separated DNA fragments using a staining agent like ethidium bromide or SYBR Green under UV light.

Caption: General workflow for DNA agarose gel electrophoresis.

Logical Relationships

The choice of agarose gel concentration is inversely related to the size of the DNA fragments to be resolved. Xylene Cyanole FF's migration provides a useful reference point within this context. Higher percentage gels have smaller pores, which better resolve smaller DNA fragments but cause the dye to migrate with smaller apparent DNA sizes.

Caption: Relationship between gel concentration and migration.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Xylene cyanol FF, tracking dye for nucleic acids (CAS 2650-17-1) | Abcam [abcam.com]

- 3. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 4. 二甲苯青FF BioReagent, Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]

- 5. Xylene cyanole FF | C25H27N2NaO6S2 | CID 23687514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. gatescientific.com [gatescientific.com]

- 11. moleculartb.org [moleculartb.org]

Xylene Cyanole FF: A Technical Guide for Researchers

Xylene Cyanole FF is a synthetic triphenylmethane dye widely utilized in molecular biology and analytical chemistry.[1][2][3] Its vibrant blue color and specific migration properties in gel matrices make it an indispensable tool for researchers, particularly in the field of nucleic acid analysis.[1][3][4][5] This technical guide provides an in-depth overview of the chemical properties, structure, and common applications of Xylene Cyanole FF, with a focus on its use as a tracking dye in gel electrophoresis.

Core Chemical Properties and Structure

Xylene Cyanole FF is recognized for its good water solubility, which facilitates its use in various aqueous buffer systems commonly employed in molecular biology laboratories.[1][2][3] The compound is stable under standard laboratory conditions and is incompatible with strong oxidizing agents.[3]

Chemical Structure:

The structure of Xylene Cyanole FF features a central carbon atom bonded to three aryl groups, characteristic of a triphenylmethane dye. Its chemical formula is C₂₅H₂₇N₂NaO₆S₂.[1][2][5][6][7][8]

IUPAC Name: sodium;4-[(Z)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-3-sulfobenzenesulfonate[6]

Below is a table summarizing the key chemical and physical properties of Xylene Cyanole FF.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ | [1][2][5][6][7][8] |

| Molecular Weight | 538.61 g/mol | [2][4][5][8][9] |

| CAS Number | 2650-17-1 | [1][2][4][5][6][7] |

| Appearance | Green to dark green crystalline powder | [1][7] |

| Melting Point | 295 °C (decomposes) | [1][7][8] |

| Solubility | Soluble in water | [1][3][8] |

| λmax | 615 nm | [8] |

| Synonyms | Acid blue 147, Cyanol FF, XC | [1][2][5][6][7] |

Applications in Research

The primary application of Xylene Cyanole FF is as a tracking dye in agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids (DNA and RNA).[1][2][3][4][5] Its migration rate in the gel allows researchers to monitor the progress of the electrophoresis run.[3] In a standard 1% agarose gel, Xylene Cyanole FF migrates at a rate comparable to a DNA fragment of approximately 4,000 to 5,000 base pairs.[3]

Beyond its role in electrophoresis, Xylene Cyanole FF is also utilized in:

-

Histology and Pathology: It can be used as a counterstain to enhance the visibility of cellular structures in tissue samples.[1][2]

-

Biochemical Assays: It has been employed in spectrophotometric assays for the detection of certain metal ions.[3]

Experimental Protocol: Use as a Tracking Dye in Gel Electrophoresis

This protocol outlines the preparation and use of a 6X loading buffer containing Xylene Cyanole FF for agarose gel electrophoresis of DNA.

Materials:

-

Xylene Cyanole FF powder

-

Glycerol

-

Sterile, deionized water

-

1 M Tris-HCl, pH 8.0

-

0.5 M EDTA, pH 8.0

-

Sterile microcentrifuge tubes

-

Micropipettes and sterile tips

Procedure:

-

Preparation of 6X Loading Buffer (50 mL):

-

In a 50 mL conical tube, combine the following:

-

30 mL of 100% glycerol

-

0.125 g of Xylene Cyanole FF

-

Add sterile deionized water to a final volume of 50 mL.

-

-

Vortex thoroughly until the Xylene Cyanole FF is completely dissolved.

-

Aliquot into smaller, sterile microcentrifuge tubes for storage.

-

-

Sample Preparation:

-

For a standard 10 µL final volume to be loaded into the gel well, mix:

-

1.7 µL of 6X loading buffer

-

8.3 µL of your DNA sample

-

-

-

Gel Loading and Electrophoresis:

-

Carefully load the DNA sample mixed with the loading buffer into the wells of an agarose gel.

-

The glycerol in the loading buffer increases the density of the sample, allowing it to sink to the bottom of the well.

-

The Xylene Cyanole FF provides a visible blue color, allowing for easy monitoring of sample loading and migration during electrophoresis.

-

Run the gel at a constant voltage until the blue dye front has migrated the desired distance down the gel.

-

Visualizing the Workflow

The following diagram illustrates the typical workflow for using Xylene Cyanole FF as a tracking dye in agarose gel electrophoresis.

Safety and Handling

Xylene Cyanole FF is considered an irritant to the skin, eyes, and respiratory system.[10][11][12][13] It is important to handle the powder in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13] In case of contact, rinse the affected area thoroughly with water.[10][11][12][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[10][11][12][13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. dawnscientific.com [dawnscientific.com]

- 3. Xylene Cyanole FF | 2650-17-1 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. Xylene cyanole FF | C25H27N2NaO6S2 | CID 23687514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. thomassci.com [thomassci.com]

- 8. キシレンシアノールFF Dye content ≥75 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. westliberty.edu [westliberty.edu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. bioshopcanada.com [bioshopcanada.com]

The Principle of Xylene Cyanole FF as a Tracking Dye: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylene Cyanole FF is a vital tracking dye in molecular biology, indispensable for monitoring the progress of nucleic acid electrophoresis. Its consistent migration patterns in both agarose and polyacrylamide gels provide a reliable visual marker for researchers. This technical guide delves into the core principles governing its function as a tracking dye, offering a comprehensive overview of its physicochemical properties, migration characteristics, and practical applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge required for its effective use in various electrophoretic techniques.

Core Principles of Xylene Cyanole FF as a Tracking Dye

Xylene Cyanole FF is a triphenylmethane dye that serves as a visible marker to monitor the progress of gel electrophoresis.[1] Its utility as a tracking dye is fundamentally based on its inherent negative charge and specific molecular size, which dictate its mobility through a gel matrix under the influence of an electric field.

In the alkaline pH of typical electrophoresis buffers (such as TAE or TBE), the sulfonate groups on the Xylene Cyanole FF molecule are deprotonated, imparting a net negative charge.[2] This negative charge is crucial as it causes the dye to migrate towards the positive electrode (anode), the same direction as negatively charged nucleic acids (DNA and RNA).[3][4][5][6]

The rate of migration of Xylene Cyanole FF is a function of its charge-to-mass ratio and the sieving effect of the gel matrix. While it possesses a negative charge, its migration is slower than the smaller tracking dye, bromophenol blue. This slower migration allows it to be a useful marker for larger nucleic acid fragments. The effective "size" it represents in a gel is dependent on the concentration of agarose or polyacrylamide in the gel, as this determines the pore size of the matrix.

Physicochemical Properties

A clear understanding of the physicochemical properties of Xylene Cyanole FF is essential for its appropriate use.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇N₂NaO₆S₂ | [4] |

| Molecular Weight | 538.61 g/mol | [3][4] |

| Appearance | Dark green crystalline powder | [2] |

| Solubility in Water | ~1 mg/mL | [2][4] |

| Charge in Electrophoresis Buffer | Negative | [2][3][4][5][6] |

Data Presentation: Migration Characteristics

The migration of Xylene Cyanole FF relative to double-stranded DNA fragments is highly dependent on the type and concentration of the gel matrix. The following tables summarize the approximate co-migration of Xylene Cyanole FF with DNA of a particular size.

Table 1: Migration in Agarose Gels

| Agarose Concentration (%) | Approximate Co-migrating DNA Size (base pairs) |

| 0.8 - 1.0 | ~4000 - 5000 |

| 1.0 | ~4000 |

| 1.0 (in TAE buffer) | ~4160 |

| 1.0 (in TBE buffer) | ~3030 |

Table 2: Migration in Non-Denaturing Polyacrylamide Gels

| Polyacrylamide Concentration (%) | Approximate Co-migrating DNA Size (base pairs) |

| 3.5 | 460 |

| 5.0 | 260 |

| 6.0 | 140 |

| 8.0 | 160 |

| 12.0 | 70 |

| 15.0 | 60 |

| 20.0 | 45 |

Table 3: Migration in Denaturing Polyacrylamide Gels

| Polyacrylamide Concentration (%) | Approximate Co-migrating DNA Size (nucleotides) |

| 5.0 | 140 |

| 6.0 | 106 |

| 8.0 | 75 |

| 10.0 | 55 |

| 20.0 | 28 |

Experimental Protocols

Preparation of 6X DNA Loading Buffer with Xylene Cyanole FF

This protocol describes the preparation of a standard 6X loading buffer for agarose and non-denaturing polyacrylamide gel electrophoresis.

Materials:

-

Xylene Cyanole FF powder

-

Glycerol or Ficoll 400

-

Nuclease-free deionized water

-

15 mL screw-cap graduated tube

-

Vortexer or rotator

Procedure:

-

To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of Xylene Cyanole FF.[7]

-

Transfer the Xylene Cyanole FF to a 15-mL screw-capped graduated tube.[7]

-

Add 6 mL of glycerol (for a final concentration of 60% v/v) or 1.5 g of Ficoll 400.[7][8]

-

Add nuclease-free deionized water to bring the final volume to 10 mL.

-

Dissolve the contents completely by inverting the tube multiple times or using a vortexer.[7]

-

If any particulates remain, centrifuge the tube and transfer the supernatant to a fresh tube.

-

Store the 6X loading buffer at 4°C for short-term storage or in aliquots at -20°C for long-term storage.[7]

Use in Agarose Gel Electrophoresis

-

Prepare an agarose gel of the desired concentration in 1X TAE or TBE buffer.

-

Mix your DNA sample with the 6X DNA loading buffer to a final concentration of 1X (e.g., add 1 µL of 6X buffer to 5 µL of DNA sample).

-

Carefully load the sample mixture into the wells of the submerged agarose gel.[9]

-

Connect the electrophoresis chamber to a power supply, ensuring the negative electrode is closer to the wells and the positive electrode is at the opposite end.[9]

-

Apply a constant voltage (e.g., 5-10 V/cm of gel length) and run the gel until the Xylene Cyanole FF has migrated to the desired position in the gel.[9] The blue dye front allows for easy monitoring of the electrophoresis progress.

Use in Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This protocol is for the analysis of single-stranded nucleic acids (e.g., RNA, oligonucleotides).

Materials:

-

Acrylamide/Bis-acrylamide solution

-

Urea

-

10X TBE buffer

-

Ammonium persulfate (APS), 10% solution (freshly prepared)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Formamide loading buffer (containing Xylene Cyanole FF and a denaturing agent like formamide)

Procedure:

-

Prepare the denaturing polyacrylamide gel solution containing urea to the desired acrylamide concentration.

-

Add 10% APS and TEMED to the gel solution to initiate polymerization and pour the gel. Insert a comb and allow the gel to polymerize completely.

-

Assemble the gel apparatus and pre-run the gel to heat it to the desired temperature (typically 50-55°C).

-

Resuspend the nucleic acid sample in a formamide-based loading buffer containing Xylene Cyanole FF.

-

Denature the sample by heating at 95°C for 5 minutes, followed by snap-chilling on ice.

-

Load the denatured samples into the wells of the hot denaturing polyacrylamide gel.

-

Run the gel at a constant high voltage (e.g., 300V for a 7cm minigel) to maintain the denaturing temperature.[10]

-

Continue electrophoresis until the Xylene Cyanole FF tracking dye reaches the bottom of the gel or the desired endpoint.[11]

Visualizations

Experimental Workflow for Agarose Gel Electrophoresis

Caption: Workflow for using Xylene Cyanole FF in agarose gel electrophoresis.

Relative Migration of Tracking Dyes and DNA in an Agarose Gel

Caption: Relative migration of Xylene Cyanole FF, Bromophenol Blue, and DNA fragments.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Xylene cyanol FF, tracking dye for nucleic acids (CAS 2650-17-1) | Abcam [abcam.com]

- 4. 二甲苯青FF BioReagent, Molecular Biology | Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. thomassci.com [thomassci.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. moleculartb.org [moleculartb.org]

- 10. babraham.ac.uk [babraham.ac.uk]

- 11. Probing RNA Folding Pathways by RNA Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

Xylene Cyanole FF solubility in water and other solvents.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Xylene Cyanole FF in water and other common laboratory solvents. This document is intended to be a valuable resource, presenting quantitative data, detailed experimental methodologies, and a clear visualization of the solubility determination workflow.

Core Topic: Xylene Cyanole FF Solubility

Xylene Cyanole FF is a triphenylmethane dye commonly utilized as a tracking dye in gel electrophoresis for the separation of nucleic acids. Its solubility is a critical parameter for its effective use in various biochemical and molecular biology applications. While primarily known for its use in electrophoresis, it also finds applications in histological staining.

It is important to note that Xylene Cyanole FF is a tracking dye and is not known to be involved in any biological signaling pathways. Its function is to provide a visual indication of the migration front during electrophoresis.

Quantitative Solubility Data

The solubility of Xylene Cyanole FF varies across different solvents. The following table summarizes the available quantitative and qualitative solubility data for Xylene Cyanole FF.

| Solvent | Solubility | Observations |

| Water | 1 mg/mL[1][2][3] | Forms a clear, blue solution[1][2][3] |

| 100 mg/mL[4] | ||

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (185.31 mM)[4] | It is recommended to use fresh DMSO as moisture can reduce solubility[4] |

| Ethanol | Insoluble[4] |

Experimental Protocols for Solubility Determination

Determining the solubility of a dye like Xylene Cyanole FF can be achieved through several established methods. Below are detailed methodologies for two common approaches: the gravimetric method and the spectrophotometric method.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[5][6][7][8]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of Xylene Cyanole FF powder to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

After agitation, allow the solution to stand undisturbed to let the excess, undissolved solid settle.

-

-

Separation of Saturated Solution:

-

Carefully decant or filter a known volume of the supernatant (the clear, saturated solution) to remove any undissolved solid particles. A syringe filter (e.g., 0.22 µm) is recommended for complete removal of solids.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Evaporate the solvent completely. This can be done in a fume hood at room temperature or at a slightly elevated temperature in a drying oven, depending on the solvent's boiling point.

-

Once the solvent is fully evaporated, place the container with the dried dye residue in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried dye. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved Xylene Cyanole FF.

-

-

Calculation of Solubility:

-

Solubility (in g/L or mg/mL) is calculated by dividing the mass of the dissolved dye by the volume of the solvent used.

-

Spectrophotometric Method

This method is suitable for colored compounds like Xylene Cyanole FF and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.[9][10][11][12][13]

Methodology:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known mass of Xylene Cyanole FF and dissolve it in a known volume of the solvent to create a stock solution of a specific concentration.

-

-

Creation of a Calibration Curve:

-

Prepare a series of dilutions from the stock solution to create a set of standards with known concentrations.

-

Using a spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for Xylene Cyanole FF (typically around 614 nm in water).

-

Plot a graph of absorbance versus concentration. This will be the calibration curve, which should be linear in the range of concentrations used.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of Xylene Cyanole FF in the same manner as described in the gravimetric method (steps 1.1 and 1.2).

-

-

Measurement and Calculation:

-

Take a small, known volume of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This concentration represents the solubility of Xylene Cyanole FF in that solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of Xylene Cyanole FF using the methods described above.

References

- 1. 二甲苯青FF Dye content ≥75 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. Xylene Cyanol FF Dye content = 75 2650-17-1 [sigmaaldrich.com]

- 3. Xylene Cyanol FF BioReagent, for molecular biology 2650-17-1 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. sdc.org.uk [sdc.org.uk]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 13. scribd.com [scribd.com]

Discovery and history of Xylene Cyanole FF in electrophoresis.

An In-depth Examination of a Vital Tracking Dye for Nucleic Acid Analysis

Introduction: The Need for Speed and Visibility in Electrophoresis

The advent of gel electrophoresis in the 1960s revolutionized molecular biology, providing a robust method to separate nucleic acids based on their size.[1] However, a significant challenge was the inability to visually track the progress of these colorless molecules through the gel matrix.[2][3] This often led to samples running off the gel and being lost. The solution was the incorporation of negatively charged, colored molecules known as tracking dyes into the sample loading buffer.[3][4] Xylene Cyanole FF, a synthetic dye, emerged as a crucial tool in this context, allowing researchers to monitor the migration front of their samples in real-time.[5]

Historically, the use of tracking dyes became standard practice alongside the development of staining agents like Ethidium Bromide, which allowed for the visualization of the DNA fragments themselves after the electrophoretic run.[1] While Ethidium Bromide binds to the DNA and fluoresces under UV light, tracking dyes like Xylene Cyanole FF are not intercalating agents and serve a different, yet equally vital, purpose: to provide a visible indicator of the electrophoresis progress.[2][6]

Xylene Cyanole FF is a dark green crystalline powder that is soluble in water and carries a net negative charge at neutral or slightly basic pH, which is typical for electrophoresis buffers.[7][8] This negative charge ensures that it migrates towards the positive electrode (anode) along with the nucleic acids.

Physicochemical Properties of Xylene Cyanole FF

A clear understanding of the physical and chemical properties of Xylene Cyanole FF is essential for its effective use in the laboratory.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇N₂NaO₆S₂ | [9] |

| Molar Mass | 538.61 g/mol | [7][9] |

| Appearance | Dark green crystalline powder | [7][8] |

| Charge at Neutral pH | Negative | [8] |

| Common Use | Tracking dye in nucleic acid electrophoresis | [9] |

Migration Characteristics of Xylene Cyanole FF

The apparent molecular weight of Xylene Cyanole FF, or the size of the DNA fragment with which it co-migrates, is highly dependent on the type of gel matrix and its concentration. This property allows researchers to approximate the location of their DNA fragments of interest during the run.

In Agarose Gels

In standard agarose gels, Xylene Cyanole FF migrates more slowly than the commonly used tracking dye, Bromophenol Blue.[10][11] This makes it particularly useful for tracking the migration of larger DNA fragments.

| Agarose Gel Concentration | Apparent Migration Size (bp) | Reference |

| 0.8% - 1.0% | ~3,000 - 4,000 bp | [10] |

| 1.0% | ~4,000 bp | [7][8] |

| 0.5% - 1.4% | ~4,000 bp | [12][13] |

In Polyacrylamide Gels (PAGE)

The migration of Xylene Cyanole FF is also well-characterized in polyacrylamide gels, which are used for separating smaller DNA fragments with higher resolution.

Non-Denaturing PAGE

| Polyacrylamide Gel % | Apparent Migration Size (bp) | Reference |

| 3.5% | 460 bp | [12][14] |

| 5.0% | 260 bp | [12][14] |

| 6.0% | 140 bp | [9] |

| 8.0% | 160 bp | [12][14] |

| 12.0% | 70 bp | [12][14] |

| 15.0% | 60 bp | [12][14] |

| 20.0% | 45 bp | [12][14] |

Denaturing PAGE (with 7M Urea)

| Polyacrylamide Gel % | Apparent Migration Size (bases) | Reference |

| 5.0% | 140 nucleotides | [13][14] |

| 6.0% | 106 nucleotides | [13][14] |

| 8.0% | 75 nucleotides | [13][14] |

| 10.0% | 55 nucleotides | [13][14] |

| 20.0% | 28 nucleotides | [13][14] |

Experimental Protocols

Accurate and consistent preparation of loading buffers containing Xylene Cyanole FF is critical for reproducible results in electrophoresis.

Preparation of 6X DNA Loading Buffer

This protocol outlines the preparation of a standard 6X DNA loading buffer containing Xylene Cyanole FF and a density agent like glycerol or Ficoll 400. The density agent is crucial for ensuring the sample sinks into the wells of the gel.[4][8]

Materials:

-

Xylene Cyanole FF powder

-

Glycerol (or Ficoll 400)

-

Deionized/Milli-Q water (nuclease-free)

-

1M Tris-HCl, pH 7.6 (optional)

-

0.5M EDTA, pH 8.0 (optional)

-

15 mL screw-capped tube

-

Vortex mixer or rotator

Protocol 1: Glycerol-Based 6X Loading Buffer

-

To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of Xylene Cyanole FF.[7]

-

Transfer the powder to a 15 mL screw-capped tube.[7]

-

Add 6.0 mL of glycerol.

-

Add deionized water to a final volume of 10 mL.

-

Mix thoroughly by vortexing or using a rotator until the Xylene Cyanole FF is completely dissolved.[7]

-

Store in 1 mL aliquots at -20°C for long-term storage or at 4°C for several weeks.[7][15]

Protocol 2: Ficoll-Based 6X Loading Buffer with Two Dyes

This formulation includes Orange G for tracking smaller fragments.

-

To prepare 10 mL of 6X DNA loading dye, weigh out 25 mg of Xylene Cyanole FF, 40 mg of Orange G, and 1.5 g of Ficoll 400.[8]

-

Transfer all powders to a 15 mL screw-capped tube.[8]

-

Add 7 mL of deionized water and optionally, 0.1 mL of 1M Tris-HCl, pH 7.6.[8]

-

Dissolve all ingredients by inverting the tube or using a vortex mixer. Gentle heating to 60°C can aid dissolution.[8]

-

Adjust the final volume to 10 mL with deionized water.[8]

-

If any particulates remain, centrifuge the tube at 4000-5000 rpm for 10 minutes and transfer the supernatant to a new tube.[8]

-

Store at room temperature, 4°C, or -20°C.[8]

Final Working Concentration: The 6X loading buffer is added to the DNA sample to achieve a final concentration of 1X. For example, add 1 µL of 6X loading buffer to 5 µL of DNA sample.

Visualizing Workflows with Xylene Cyanole FF

The following diagrams illustrate the logical workflow of nucleic acid gel electrophoresis and the role of Xylene Cyanole FF within this process.

Caption: Workflow of nucleic acid gel electrophoresis highlighting the role of Xylene Cyanole FF.

Caption: Relative migration of tracking dyes and DNA fragments in an agarose gel.

References

- 1. Nucleic Acid Gel Electrophoresis—Overview and History | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. The race in action | Electrophoresis: How scientists observe fragments of DNA - passel [passel2.unl.edu]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. DNA Loading Dye and Interactions & Importance of Its Constituents | Yashika Solutions [labitems.co.in]

- 5. youtube.com [youtube.com]

- 6. sciencing.com [sciencing.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. laboratorynotes.com [laboratorynotes.com]

- 9. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. moleculartb.org [moleculartb.org]

- 12. promega.com [promega.com]

- 13. studylib.net [studylib.net]

- 14. Star Republic: Guide for Biologists [sciencegateway.org]

- 15. gatescientific.com [gatescientific.com]

Xylene Cyanole FF: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Xylene Cyanole FF, a synthetic dye widely utilized in molecular biology and histology. Addressed to researchers, scientists, and drug development professionals, this document details the compound's chemical properties, CAS number, synonyms, and established experimental applications, with a focus on its role as a tracking dye in nucleic acid electrophoresis.

Core Compound Information

Xylene Cyanole FF is a triphenylmethane dye recognized for its vibrant blue-green color. It is an indispensable tool in molecular biology laboratories for monitoring the progress of gel electrophoresis.

Chemical and Physical Properties

A summary of the key quantitative data for Xylene Cyanole FF is presented in Table 1. This information is crucial for accurate preparation of laboratory solutions and for understanding the behavior of the dye under various experimental conditions.

| Property | Value | Citations |

| CAS Number | 2650-17-1 | [1][2][3] |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ | [1][3][4] |

| Molecular Weight | 538.61 g/mol | [1][4] |

| Melting Point | 295 °C (decomposes) | [2][3] |

| Appearance | Green to dark green crystalline powder | [3][5] |

| λmax (in water) | 615 nm | [2] |

| Solubility | Soluble in water | [2] |

| Colour Index | 42135 | [2][4] |

Synonyms

Xylene Cyanole FF is known by several alternative names in scientific literature and commercial products. Familiarity with these synonyms is beneficial for comprehensive literature searches and product sourcing.

| Synonym | Citations |

| Acid blue 147 | [1][3][4] |

| Cyanol FF | [1][3][4] |

| XC | [1][2] |

| Xylene Cyanole | [2] |

| CI 42135 | [2][3] |

| CI 43535 | [2] |

| Cyanol Blue | [2] |

Experimental Applications and Protocols

The primary application of Xylene Cyanole FF is as a tracking dye in agarose and polyacrylamide gel electrophoresis for the separation of nucleic acids.[6] Its slight negative charge causes it to migrate towards the anode, in the same direction as DNA and RNA.[6]

Gel Electrophoresis Tracking Dye

Xylene Cyanole FF allows researchers to monitor the migration of nucleic acid samples during an electrophoretic run, preventing the samples from running off the gel. The migration rate of Xylene Cyanole FF is dependent on the concentration of the agarose or polyacrylamide gel. This property allows it to be used as an approximate size marker for migrating nucleic acid fragments.

Table 2: Migration Characteristics of Xylene Cyanole FF in Different Gel Matrices

| Gel Type | Gel Concentration (%) | Apparent Migration Size (bp) |

| Agarose | 1% | ~4000-5000 |

| Polyacrylamide (non-denaturing) | 3.5% | 460 |

| 5.0% | 260 | |

| 8.0% | 160 | |

| 12.0% | 70 | |

| 20.0% | 45 | |

| Polyacrylamide (denaturing) | 5.0% | 140 |

| 6.0% | 106 | |

| 8.0% | 75 | |

| 10.0% | 55 | |

| 20.0% | 28 |

Experimental Protocols

A concentrated loading dye is mixed with nucleic acid samples before loading them into the wells of a gel. The glycerol or Ficoll 400 in the loading dye increases the density of the sample, ensuring it sinks into the well, while the Xylene Cyanole FF provides visual tracking.

Materials:

-

Xylene Cyanole FF

-

Glycerol or Ficoll 400

-

Deionized/Milli-Q water

-

Tris-Cl, pH 7.6 (optional)

Protocol (for 10 mL of 6X Loading Dye):

-

Weigh 25 mg of Xylene Cyanole FF.

-

Weigh 1.5 g of Ficoll 400 or add 3 mL of glycerol.

-

Add deionized/Milli-Q water to a final volume of 10 mL.

-

Vortex until all components are fully dissolved.

-

Store at 4°C for short-term use or at -20°C for long-term storage.

The following diagram illustrates the typical workflow for agarose gel electrophoresis of DNA, highlighting the points at which a loading dye containing Xylene Cyanole FF is utilized.

The workflow for PAGE is similar to that of agarose gel electrophoresis, with the primary difference being the gel matrix, which offers higher resolution for smaller fragments.

Histological Applications

Xylene Cyanole FF is also cited for its use in histology, primarily as a weak counterstain or for background enhancement to improve the overall visual contrast of tissue sections. However, specific, detailed protocols for its application in histological staining are not as commonly documented as its use in electrophoresis. In general histological procedures, the term "xylene" typically refers to the xylene solvent used as a clearing agent for deparaffinization and mounting, and not Xylene Cyanole FF dye.

Signaling Pathways

It is important to note that Xylene Cyanole FF is a synthetic dye used as a visualization tool and is not known to be involved in any biological signaling pathways. Its utility in research is based on its physical and chemical properties as a tracking dye, not on any biological activity.

Conclusion

Xylene Cyanole FF is a well-characterized and essential reagent in molecular biology, with its primary role as a tracking dye in nucleic acid electrophoresis. Its predictable migration patterns in various gel matrices make it a reliable tool for monitoring the progress of electrophoretic separations. While its use in histology is noted, its application in this field is less defined. The data and protocols presented in this guide are intended to support researchers in the effective application of Xylene Cyanole FF in their experimental workflows.

References

Understanding the Charge of Xylene Cyanole FF in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylene Cyanole FF (XCFF) is a synthetic triphenylmethane dye widely employed in molecular biology and analytical chemistry. Its utility as a tracking dye in gel electrophoresis and as a pH indicator is fundamentally linked to its molecular charge, which is highly dependent on the pH of the surrounding solution. This technical guide provides an in-depth exploration of the principles governing the charge of Xylene Cyanole FF, detailed experimental protocols for its characterization, and a discussion of the implications of its charge state in common laboratory applications.

Chemical Properties of Xylene Cyanole FF

Xylene Cyanole FF, also known as Acid Blue 147, is an anionic dye. Its chemical structure features a triphenylmethane core substituted with two sulfonate (-SO₃⁻) groups, ethylamino groups, and methyl groups. The presence of the sulfonate groups is the primary determinant of its negative charge at neutral and alkaline pH.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₇N₂NaO₆S₂ | |

| Molecular Weight | 538.61 g/mol | |

| Appearance | Dark green crystalline powder | |

| Solubility in Water | ~1 mg/mL | |

| Common Applications | Tracking dye in gel electrophoresis, pH indicator | [1] |

The Role of pH in Determining the Charge of Xylene Cyanole FF

The net charge of Xylene Cyanole FF is not constant; it varies with the hydrogen ion concentration (pH) of the solution. This is due to the protonation and deprotonation of its functional groups.

-

Sulfonate Groups: The sulfonate groups are strongly acidic and are deprotonated (negatively charged) over a wide pH range. This ensures that the molecule carries a net negative charge in neutral and slightly basic conditions, which is why it migrates towards the anode (positive electrode) during DNA electrophoresis.

-

Amino Groups: The ethylamino groups are basic and can be protonated at acidic pH. This protonation would contribute a positive charge to the molecule.

-

pH Indicator Properties: Xylene Cyanole FF is also used as a pH indicator, typically in a mixture with Methyl Orange, with a color transition in the pH range of approximately 3.0 to 4.5, changing from purple to green. This color change is a result of structural rearrangements following a change in the protonation state of the molecule, which directly impacts its overall charge.

Experimental Protocols for Characterizing the Charge of Xylene Cyanole FF

Determining the precise charge characteristics of Xylene Cyanole FF at various pH values requires specific experimental procedures. The following are detailed methodologies for key experiments.

Spectrophotometric Determination of pKa

This method relies on the principle that the protonated and deprotonated forms of a dye have different absorption spectra. By measuring the absorbance of a Xylene Cyanole FF solution at different pH values, its pKa can be determined.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the dye (e.g., from pH 2 to pH 8).

-

Preparation of Xylene Cyanole FF Solution: Prepare a stock solution of Xylene Cyanole FF in deionized water.

-

Spectrophotometric Measurements:

-

For each buffer solution, add a small, constant volume of the Xylene Cyanole FF stock solution to a cuvette and dilute with the buffer to a final volume.

-

Measure the full absorbance spectrum (e.g., 400-700 nm) for each pH-buffered dye solution using a UV-Vis spectrophotometer.

-

Identify the wavelengths of maximum absorbance (λmax) for the acidic and basic forms of the dye.

-

-

Data Analysis:

-

Plot absorbance at the identified λmax values as a function of pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log([A⁻]/[HA]) where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be determined from the absorbance values.

-

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles in a liquid suspension and provides an indication of the surface charge of the dye molecules in solution.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Xylene Cyanole FF in deionized water.

-

Prepare a series of these solutions and adjust the pH of each to a specific value using dilute acid or base.

-

-

Instrument Setup:

-

Use a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS).

-

Calibrate the instrument according to the manufacturer's instructions.

-

-

Measurement:

-

Inject the Xylene Cyanole FF solution of a specific pH into the measurement cell.

-

Apply an electric field and measure the electrophoretic mobility of the dye molecules.

-

The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

-

-

Data Collection: Repeat the measurement for each pH value to generate a plot of zeta potential versus pH.

References

An In-depth Technical Guide to the Shelf Life and Stability of Xylene Cyanole FF Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and shelf life of Xylene Cyanole FF powder, a common tracking dye in molecular biology. The information is curated for a technical audience to ensure proper storage, handling, and to provide a framework for in-house stability testing.

Executive Summary

Xylene Cyanole FF, a triphenylmethane dye, is chemically stable as a solid powder under recommended storage conditions. Suppliers generally indicate a shelf life of up to five years when stored at ambient room temperature in a dry, well-ventilated location, protected from light. However, its stability can be compromised by exposure to high humidity, extreme temperatures, intense light, and incompatible chemicals. This guide outlines the known stability profile, potential degradation pathways, and provides detailed protocols for researchers to conduct their own stability assessments.

Chemical and Physical Properties

Xylene Cyanole FF is an anionic dye with a complex aromatic structure, making it susceptible to certain environmental and chemical stressors.

| Property | Value |

| Chemical Name | Sodium 4-{(Z)-[3-methyl-4-(ethylamino)phenyl][3-methyl-4-(ethylimino)cyclohexa-2,5-dien-1-ylidene]methyl}-3-sulfobenzene-1-sulfonate |

| CAS Number | 2650-17-1 |

| Molecular Formula | C₂₅H₂₇N₂NaO₆S₂ |

| Molecular Weight | 538.61 g/mol |

| Appearance | Dark green to reddish-brown crystalline powder |

| Solubility | Soluble in water |

| Maximum Absorbance (λmax) | Approximately 615 nm in water |

Shelf Life and Recommended Storage

Based on information from multiple suppliers, the following storage conditions are recommended to maximize the shelf life of Xylene Cyanole FF powder.

| Parameter | Recommendation |

| Shelf Life | Up to 5 years (60 months) from the date of manufacture |

| Storage Temperature | Room temperature (18°C to 25°C) |

| Humidity | Store under desiccating conditions in a tightly sealed container |

| Light | Protect from light; store in an opaque container |

| Ventilation | Store in a well-ventilated area |

Stability Profile and Incompatibilities

Xylene Cyanole FF powder is considered stable under normal conditions. However, it is incompatible with certain classes of chemicals that can induce degradation.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to the breakdown of the chromophore, resulting in loss of color.

-

Strong Acids: May cause hydrolysis of the sulfonate groups or other acid-catalyzed degradation reactions.

-

Strong Bases: Can also promote degradative reactions.

Potential Degradation Pathways

While specific degradation pathways for solid Xylene Cyanole FF powder are not extensively documented in the literature, based on its chemical structure (triphenylmethane core and sulfonate groups), the following degradation mechanisms can be hypothesized under stress conditions.

Oxidative Degradation

Exposure to oxidizing agents can lead to the cleavage of the conjugated system of the triphenylmethane structure, which is responsible for its color. This would result in a loss of absorbance at its characteristic λmax.

Figure 1: Oxidative Degradation Pathway.

Hydrolytic Degradation

Under conditions of high humidity and in the presence of strong acids or bases, the sulfonate groups (R-SO₃⁻) could potentially undergo hydrolysis to sulfonic acid (R-SO₃H) or desulfonation, although arylsulfonates are generally stable. More likely, hydrolysis could affect other parts of the molecule, particularly at elevated temperatures.

Figure 2: Potential Hydrolytic Degradation.

Photodegradation

As a dye, Xylene Cyanole FF is expected to be susceptible to photodegradation upon exposure to UV or high-intensity visible light. This process likely involves the excitation of electrons in the chromophore, leading to reactions that break down the molecule.

Figure 3: Photodegradation Pathway.

Experimental Protocols for Stability Assessment

The following protocols are proposed for conducting forced degradation and stability studies on Xylene Cyanole FF powder. These are based on established principles of stability testing for chemical reagents and pharmaceuticals.

General Experimental Workflow

Figure 4: General Stability Study Workflow.

Protocol for Accelerated Stability Testing

This protocol is designed to simulate long-term storage under accelerated conditions.

-

Sample Preparation: Place a sufficient quantity of Xylene Cyanole FF powder in open, shallow glass dishes to allow for uniform exposure. Prepare a control sample stored in a tightly sealed, opaque container at room temperature and protected from light.

-

Stress Conditions: Place the experimental samples in a stability chamber set to 40°C ± 2°C and 75% ± 5% relative humidity (RH) .

-

Time Points: Withdraw samples for analysis at T=0, 1, 3, and 6 months.

-

Analysis: At each time point, perform the following analyses on both the stressed and control samples:

-

Physical Appearance: Visually inspect for changes in color, clumping, or melting.

-

UV-Vis Spectrophotometric Assay: (See Protocol 6.4) to determine the percentage of remaining active compound.

-

HPLC Analysis: (See Protocol 6.5) for a more detailed purity profile and detection of degradation products.

-

Protocol for Photostability Testing (adapted from ICH Q1B)

This protocol assesses the impact of light exposure on the stability of the powder.

-

Sample Preparation: Spread a thin layer of Xylene Cyanole FF powder (not more than 3 mm thick) on a glass dish. Prepare a "dark" control sample by wrapping a similar dish in aluminum foil.

-

Exposure Conditions: Place both the sample and the dark control in a photostability chamber. The light source should conform to ICH Q1B guidelines, providing a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter .

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples using the methods described in Protocols 6.4 and 6.5. Compare the results to determine the extent of photodegradation.

Protocol for UV-Vis Spectrophotometric Assay

This method can be used to quantify the amount of colored Xylene Cyanole FF remaining after stress testing.

-

Standard Preparation: Prepare a stock solution of Xylene Cyanole FF in deionized water at a concentration of 100 µg/mL. From this, prepare a series of calibration standards (e.g., 1, 2, 5, 10, and 15 µg/mL).

-

Sample Preparation: Accurately weigh a small amount of the Xylene Cyanole FF powder (control or stressed sample) and dissolve it in deionized water to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).

-

Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of the standards and samples at the λmax of Xylene Cyanole FF (approximately 615 nm). Use deionized water as a blank.

-

Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation to determine the concentration of Xylene Cyanole FF in the test samples. The stability can be expressed as the percentage of the initial concentration remaining.

Proposed Stability-Indicating HPLC Method

This method is proposed for the separation of the parent Xylene Cyanole FF from potential degradation products. Method development and validation would be required.

-

Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Elution (Proposed):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 615 nm (for the parent compound) and a lower UV wavelength (e.g., 254 nm) to detect potential degradation products that may have lost their color.

-

Sample Preparation: Prepare solutions of the powder samples in the mobile phase A or a water/acetonitrile mixture at a suitable concentration (e.g., 0.1 mg/mL).

-

Analysis: Inject the samples and analyze the chromatograms. The peak area of Xylene Cyanole FF can be used to calculate its purity relative to the total peak area (area percent method) or against a reference standard. The appearance of new peaks would indicate the formation of degradation products.

Data Presentation for Stability Studies

The following tables should be used to record and present the data from the proposed stability studies.

Physical Stability Assessment

| Time Point | Storage Condition | Appearance (Color) | Physical State (e.g., powder, clumping) |

| 0 | - | Dark Green | Free-flowing powder |

| 1 Month | 40°C / 75% RH | ||

| 3 Months | 40°C / 75% RH | ||

| 6 Months | 40°C / 75% RH | ||

| Post-Photo | Light Exposed | ||

| Post-Photo | Dark Control |

Quantitative Stability by UV-Vis Spectrophotometry

| Time Point | Storage Condition | Concentration (µg/mL) | % of Initial Concentration |

| 0 | Control | 100% | |

| 1 Month | 40°C / 75% RH | ||

| 3 Months | 40°C / 75% RH | ||

| 6 Months | 40°C / 75% RH | ||

| Post-Photo | Light Exposed | ||

| Post-Photo | Dark Control |

Purity Assessment by HPLC

| Time Point | Storage Condition | Purity of Xylene Cyanole FF (%) | Number of Degradation Peaks | Total Degradation Products (%) |

| 0 | Control | 0 | 0 | |

| 1 Month | 40°C / 75% RH | |||

| 3 Months | 40°C / 75% RH | |||

| 6 Months | 40°C / 75% RH | |||

| Post-Photo | Light Exposed | |||

| Post-Photo | Dark Control |

Conclusion

Xylene Cyanole FF powder is a stable chemical with a long shelf life when stored appropriately. The primary risks to its stability are exposure to high humidity, extreme temperatures, light, and incompatible chemicals. For applications requiring stringent control over purity and concentration, it is recommended that researchers perform in-house stability testing using the protocols outlined in this guide. The provided UV-Vis spectrophotometric and proposed HPLC methods offer robust approaches for quantifying the stability of the powder over time and under various stress conditions. By understanding and controlling for these factors, the integrity and performance of Xylene Cyanole FF in research and development applications can be ensured.

Xylene Cyanole FF: An In-depth Technical Guide to its Light Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene Cyanole FF is a triphenylmethane dye commonly utilized in molecular biology as a tracking dye in agarose and polyacrylamide gel electrophoresis. Its characteristic cyan color allows for the convenient monitoring of the electrophoresis front. While valued for its migration properties and visibility, its stability under various laboratory conditions, particularly its sensitivity to light, is a critical factor that can influence experimental outcomes and data integrity. This technical guide provides a comprehensive overview of the light sensitivity of Xylene Cyanole FF, consolidating available quantitative data, outlining experimental protocols for assessing photostability, and detailing known degradation pathways.

Core Findings on Light Sensitivity

Xylene Cyanole FF exhibits a clear sensitivity to light, particularly in the ultraviolet (UV) spectrum. The extent of its degradation is dependent on several factors including the intensity and wavelength of the light source, the duration of exposure, and the chemical environment (e.g., pH, presence of catalysts). While often considered sufficiently stable for its role as a tracking dye under ambient laboratory light, prolonged or high-intensity light exposure can lead to significant degradation.

One of the most well-documented instances of Xylene Cyanole FF's light sensitivity is its photocatalytic degradation. In the presence of a photocatalyst and UV light, the dye undergoes rapid decomposition. This is a crucial consideration for any application where the dye might be exposed to UV light in the presence of materials that could act as photocatalysts.

A product information sheet also advises storing stock solutions of Xylene Cyanole FF "away from moisture and light," which serves as a qualitative indicator of its inherent light sensitivity.

Quantitative Data on Photodegradation

The most comprehensive quantitative data available for the light-induced degradation of Xylene Cyanole FF comes from studies on its photocatalytic decomposition. One such study investigated the degradation of the dye in an aqueous solution using bismuth-doped zinc oxide (Bi-doped ZnO) nanoparticles as a photocatalyst under UV irradiation.[1] The key findings from this study are summarized in the tables below.

Table 1: Effect of Contact Time on Photocatalytic Degradation

| Time (minutes) | Degradation (%) |

| 20 | 6 |

| 40 | 15 |

| 60 | 28 |

| 75 | 39 |

| 90 | 48 |

| 105 | 57 |

| 115 | 63 |

| 125 | 67 |

Conditions: 30 mL of Xylene Cyanole FF solution, 0.02 g Bi-doped ZnO catalyst, UV irradiation.[1]

Table 2: Effect of Initial Dye Concentration on Photocatalytic Degradation

| Initial Concentration (ppm) | Degradation (%) |

| 10 | 67 |

| 30 | 45 |

| 50 | 28 |

| 70 | 15 |

| 90 | 8 |

Conditions: 30 mL of Xylene Cyanole FF solution, 0.02 g Bi-doped ZnO catalyst, 120 minutes of UV irradiation.[1]

Table 3: Effect of pH on Photocatalytic Degradation

| pH | Degradation (%) |

| 4 | 94 |

| 5 | 4.9 |

| 6 | 12 |

| 7 | 25 |

| 8 | 38 |

| 9 | 52 |

| 10 | 68 |

Conditions: 250 mL of 20 ppm Xylene Cyanole FF solution, 0.05 g Bi-doped ZnO catalyst, UV irradiation.[1]

Experimental Protocols

Protocol for Assessing Photocatalytic Degradation of Xylene Cyanole FF

This protocol is based on the methodology described in the study of the photocatalytic degradation of Xylene Cyanole FF using Bi-doped ZnO nanoparticles.[1]

Objective: To determine the rate and extent of Xylene Cyanole FF degradation under UV light in the presence of a photocatalyst.

Materials:

-

Xylene Cyanole FF

-

Bi-doped ZnO nanoparticles (or other photocatalyst)

-

Distilled water

-

UV light source (e.g., UV lamp)

-

Spectrophotometer

-

Beakers or reaction vessels

-

Magnetic stirrer and stir bars

-

pH meter

-

0.1 N HCl and 0.1 N NaOH for pH adjustment

Methodology:

-

Preparation of Xylene Cyanole FF Solution: Prepare a stock solution of Xylene Cyanole FF in distilled water. From the stock solution, prepare working solutions of the desired concentration (e.g., 10-90 ppm).

-

Catalyst Suspension: Add a specific amount of the photocatalyst (e.g., 0.02 g of Bi-doped ZnO) to a defined volume of the Xylene Cyanole FF solution (e.g., 30 mL).

-

Dark Adsorption: Stir the mixture in the dark for a period (e.g., 20 minutes) to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.

-

UV Irradiation: Expose the mixture to a UV light source under continuous stirring.

-

Sample Collection: At regular time intervals (e.g., every 20 minutes), withdraw a small aliquot of the suspension.

-

Analysis: Centrifuge or filter the aliquot to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of Xylene Cyanole FF using a spectrophotometer.

-

Calculation of Degradation: The percentage of degradation can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.

-

Parameter Variation (Optional): Repeat the experiment by varying parameters such as initial dye concentration, catalyst dosage, and pH to assess their effect on degradation.

Generalized Protocol for Assessing Photostability of Tracking Dyes

This protocol is a generalized framework adapted from principles of photostability testing for histological stains and other dyes.

Objective: To evaluate the photostability of Xylene Cyanole FF under specific light conditions relevant to its application (e.g., ambient laboratory light, UV transilluminator).

Materials:

-

Xylene Cyanole FF solution (in a relevant buffer, e.g., TBE or TAE)

-

Controlled light source (e.g., UV transilluminator, fluorescent lamp with known output)

-

Spectrophotometer or a calibrated digital imaging system

-

Quartz cuvettes or clear, flat-bottom microplates

-

Light-blocking material (e.g., aluminum foil)

Methodology:

-

Sample Preparation: Prepare a solution of Xylene Cyanole FF at a typical working concentration in the desired buffer.

-

Control Sample: Prepare an identical sample to be kept in the dark to serve as a control for any non-light-induced degradation. Wrap this sample completely in a light-blocking material.

-

Light Exposure: Place the test sample at a fixed distance from the light source. If using a UV transilluminator, the sample can be placed directly on the surface.

-

Time-Course Measurement: At predetermined time intervals, measure the absorbance of the test sample at its λmax. For samples on a surface like a gel (or in a plate), a calibrated digital imaging system can be used to measure the change in color intensity.

-

Control Measurement: At each time point, also measure the absorbance or color intensity of the dark control sample.

-

Data Analysis: Calculate the percentage of dye remaining at each time point, corrected for any changes observed in the dark control. Plot the percentage of remaining dye versus time to determine the photobleaching kinetics.

Signaling Pathways and Degradation Mechanisms

The degradation of triphenylmethane dyes like Xylene Cyanole FF under UV light, particularly in the presence of a photocatalyst, involves the generation of reactive oxygen species (ROS).

Photocatalytic Degradation Pathway:

-

Photoexcitation: The photocatalyst (e.g., ZnO) absorbs UV photons, leading to the promotion of electrons from the valence band to the conduction band, creating electron-hole pairs.

-

Generation of Reactive Oxygen Species: The photogenerated holes can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). The electrons can react with molecular oxygen to form superoxide radicals (•O₂⁻).

-

Dye Degradation: These highly reactive radicals attack the chromophore of the Xylene Cyanole FF molecule, leading to its breakdown. The initial steps likely involve the cleavage of the conjugated system, which is responsible for its color. This results in the formation of smaller, colorless organic molecules, and ultimately can lead to complete mineralization to CO₂, water, and inorganic ions.

Mandatory Visualizations

Caption: Workflow for Photocatalytic Degradation Assay.

Caption: Photocatalytic Degradation Mechanism of Xylene Cyanole FF.

Conclusion

The available evidence clearly indicates that Xylene Cyanole FF is a light-sensitive compound. Its degradation is most pronounced under UV irradiation, especially in the presence of a photocatalyst. For routine use as a tracking dye in gel electrophoresis, where light exposure is typically brief, its stability is generally considered adequate. However, for applications involving prolonged exposure to light, particularly UV light, significant degradation can occur. Researchers should take appropriate precautions, such as minimizing light exposure to samples containing Xylene Cyanole FF and being aware of potential photocatalytic effects, to ensure the reliability and accuracy of their experimental results. Further quantitative studies on the photostability of Xylene Cyanole FF under various common laboratory light sources would be beneficial to the scientific community.

References

Methodological & Application

Application Notes and Protocols for Xylene Cyanol FF in Agarose Gel Electrophoresis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agarose gel electrophoresis is a fundamental technique for the separation, identification, and purification of nucleic acids. A critical component of this process is the loading buffer, which contains a tracking dye to monitor the progress of the electrophoresis. Xylene cyanol FF is a commonly used tracking dye that, due to its size and negative charge, migrates toward the anode at a predictable rate.[1][2] This allows for real-time visualization of the migration front, preventing the loss of smaller DNA fragments by running them off the gel.[3] This document provides detailed application notes and protocols for the effective use of Xylene Cyanol FF in agarose gel electrophoresis.

Properties of Xylene Cyanol FF

Xylene cyanol FF is a dark green crystalline powder that is soluble in water.[4][5] At a neutral or slightly basic pH, typical for electrophoresis buffers, it carries a net negative charge, ensuring its migration in the same direction as the nucleic acids.[2][4][5] Its migration rate is dependent on the concentration of the agarose gel.[6]

Data Presentation: Migration of Tracking Dyes

The approximate co-migration of xylene cyanol FF and other common tracking dyes with double-stranded DNA fragments in different concentrations of agarose gel is summarized below. This data is crucial for selecting the appropriate tracking dye based on the expected size of the DNA fragments of interest.

| Tracking Dye | Agarose Gel Concentration | Approximate Co-migration with dsDNA Fragment Size |

| Xylene Cyanol FF | 1% | ~4000-5000 bp[6][7] |

| 2% | ~800 bp[8] | |

| Bromophenol Blue | 1% | ~300-500 bp[7][8] |

| 2% | ~150 bp[8] | |

| Orange G | 1% | ~50 bp[5][8] |

| 2% | ~30 bp[8] |

Experimental Protocols

Preparation of 6X DNA Loading Buffer with Xylene Cyanol FF

This protocol outlines the preparation of a standard 6X DNA loading buffer containing xylene cyanol FF. The high concentration of glycerol or Ficoll increases the density of the sample, allowing it to sink into the wells of the agarose gel.[4][9]

Materials:

-

Xylene cyanol FF powder

-

Glycerol (or Ficoll-400)

-

Bromophenol blue (optional)

-

Tris-HCl (1M, pH 8.0) (optional)

-

EDTA (0.5M, pH 8.0) (optional)

-

Nuclease-free water

Recipe for 10 mL of 6X Loading Buffer:

| Component | Quantity for Glycerol-based buffer | Quantity for Ficoll-based buffer | Final Concentration in 6X Buffer |

| Xylene Cyanol FF | 25 mg | 25 mg | 0.25% (w/v) |

| Bromophenol Blue (optional) | 25 mg | 25 mg | 0.25% (w/v) |

| Glycerol | 3 mL | - | 30% (v/v) |

| Ficoll-400 | - | 1.5 g | 15% (w/v) |

| 1M Tris-HCl, pH 8.0 (optional) | 100 µL | 100 µL | 10 mM |

| 0.5M EDTA, pH 8.0 (optional) | 120 µL | 120 µL | 6 mM |

| Nuclease-free water | to 10 mL | to 10 mL | - |

Procedure:

-

Weigh the desired amounts of xylene cyanol FF and optional bromophenol blue and transfer to a 15 mL conical tube.

-

Add the appropriate volume of glycerol or weight of Ficoll-400.

-

If including buffer components, add the specified volumes of Tris-HCl and EDTA.

-

Add nuclease-free water to bring the total volume to 10 mL.

-

Vortex thoroughly until all components are completely dissolved.

-

If any particulates remain, centrifuge the tube and transfer the supernatant to a new, clean tube.[9]

-

Store the 6X loading buffer at 4°C for long-term use.[9]

Agarose Gel Electrophoresis Protocol

This protocol describes the general steps for performing agarose gel electrophoresis using a loading buffer containing xylene cyanol FF.

Materials:

-

Agarose

-

1X TAE or 1X TBE running buffer

-

DNA samples

-

6X DNA loading buffer with Xylene Cyanol FF

-

DNA ladder (molecular weight marker)

-

Electrophoresis chamber and power supply

-

Gel casting tray and combs

-

UV transilluminator or other gel imaging system

-

Ethidium bromide or other nucleic acid stain (if not using a pre-stained gel)

Procedure:

-

Prepare the Agarose Gel:

-

Weigh the appropriate amount of agarose and add it to a flask containing the desired volume of 1X running buffer to achieve the desired gel percentage.

-

Heat the mixture in a microwave or on a hot plate with swirling until the agarose is completely dissolved.

-

Allow the solution to cool to approximately 50-60°C.

-

If not using a post-staining method, add the nucleic acid stain (e.g., ethidium bromide) to the molten agarose and swirl to mix.

-

Pour the molten agarose into a sealed gel casting tray with the appropriate comb in place.

-

Allow the gel to solidify completely at room temperature.

-

-

Prepare the Samples:

-

Mix your DNA samples and DNA ladder with the 6X loading buffer in a 5:1 ratio (e.g., 5 µL of DNA sample with 1 µL of 6X loading buffer).

-

Gently mix the contents by pipetting up and down.

-

-

Run the Gel:

-

Once the gel has solidified, carefully remove the comb.

-

Place the gel in the electrophoresis chamber and add 1X running buffer until the gel is submerged.

-

Carefully load the prepared DNA samples and ladder into the wells of the gel.

-

Connect the electrophoresis chamber to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate towards the positive electrode).

-

Apply the desired voltage (typically 1-5 V/cm) and run the gel until the xylene cyanol FF dye front has migrated the desired distance down the gel.

-

-

Visualize the Results:

-

If the gel was not pre-stained, stain it with a nucleic acid stain.

-

Visualize the DNA bands using a UV transilluminator or other appropriate gel imaging system. The migration distance of the DNA fragments can be compared to the DNA ladder to determine their size.

-

Mandatory Visualizations

Caption: Workflow for agarose gel electrophoresis using Xylene Cyanol FF.

Conclusion

Xylene cyanol FF is an indispensable tool in agarose gel electrophoresis, providing a reliable method for tracking the progress of nucleic acid separation. By understanding its migration characteristics and utilizing standardized protocols for loading buffer preparation and gel electrophoresis, researchers can achieve reproducible and accurate results in their molecular biology workflows. The provided protocols and data serve as a comprehensive guide for the effective application of xylene cyanol FF in a research setting.

References

- 1. Xylene Cyanol FF BioReagent, for molecular biology 2650-17-1 [sigmaaldrich.com]

- 2. Xylene cyanol FF, tracking dye for nucleic acids (CAS 2650-17-1) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. Xylene cyanol - Wikipedia [en.wikipedia.org]

- 7. moleculartb.org [moleculartb.org]

- 8. goldbio.com [goldbio.com]

- 9. gatescientific.com [gatescientific.com]

Preparation of 6X Loading Dye with Xylene Cyanole FF: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 6X loading dye containing Xylene Cyanole FF. This loading dye is a crucial reagent for preparing DNA or RNA samples for agarose or polyacrylamide gel electrophoresis. It serves to increase the density of the sample, ensuring it settles into the wells of the gel, and provides visual tracking of the electrophoresis progress.

Core Components and Their Functions

A typical 6X loading dye consists of several key components, each with a specific function to facilitate successful gel electrophoresis.

| Component Category | Component Example(s) | Function in 6X Loading Dye | Typical 6X Concentration |

| Tracking Dye | Xylene Cyanole FF | A negatively charged dye that migrates towards the anode, allowing for visual monitoring of the electrophoresis front.[1][2][3] In a 1% agarose gel, it migrates similarly to a ~4000 base pair DNA fragment.[1][4][5] | 0.03% - 0.50% (w/v) |

| Bromophenol Blue | Often used in combination with Xylene Cyanole FF, it migrates faster, corresponding to a ~300-500 bp DNA fragment in a 1% agarose gel, providing a second color front for better tracking.[2][6] | 0.03% - 0.25% (w/v) | |

| Density Agent | Glycerol | A non-ionic, viscous liquid that increases the density of the sample, ensuring it sinks into the wells of the gel.[6][7][8] | 30% - 60% (v/v) |

| Ficoll® 400 | A high molecular weight, neutral polysaccharide that also serves to increase sample density.[4][9] | ~15% (w/v) | |

| Sucrose | A disaccharide that can be used as an alternative to glycerol or Ficoll to increase sample density.[5] | ~40% (w/v) | |

| Chelating Agent | EDTA (Ethylenediaminetetraacetic acid) | Binds divalent cations (e.g., Mg²⁺) that are cofactors for many nucleases, thereby protecting the nucleic acid sample from degradation.[8][10] | 60 mM |

| Buffering Agent | Tris-HCl | Maintains a stable pH for the loading dye, which is important for the charge and integrity of the nucleic acid sample.[4][10] | 10 mM - 60 mM |

| Solvent | Nuclease-free Water | Used to dissolve all components and bring the solution to the final desired volume. | N/A |

Experimental Protocols

Below are two common protocols for the preparation of 10 mL of 6X DNA loading dye containing Xylene Cyanole FF.

Protocol 1: Glycerol-Based 6X Loading Dye with Xylene Cyanole FF and Bromophenol Blue

This is a widely used general-purpose loading dye.

Materials:

-

Xylene Cyanole FF

-

Bromophenol Blue

-